3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid
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Overview
Description
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methylpyrrolidinyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid typically involves multiple steps. One common method includes the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction conditions often require hydrogen gas and a controlled temperature to ensure the reduction process is efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction can produce an alcohol.
Scientific Research Applications
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit prostaglandin E₂ production, which is associated with its anti-inflammatory effects . Additionally, the compound may influence glucose and lipid metabolism, contributing to its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propanoic acid: This compound shares a similar methoxyphenyl group but lacks the pyrrolidinyl and propanoic acid moieties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity, this compound is structurally similar but contains a hydroxyl group instead of a methoxy group.
Uniqueness
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-16-9-8-15(11-16,7-6-14(17)18)12-4-3-5-13(10-12)19-2/h3-5,10H,6-9,11H2,1-2H3,(H,17,18) |
InChI Key |
VZOSHMMPFXBOFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(CCC(=O)O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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